molecular formula C10H10N4O2 B2589894 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone CAS No. 2034429-68-8

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2589894
CAS No.: 2034429-68-8
M. Wt: 218.216
InChI Key: UEOVDVDSICIKMN-UHFFFAOYSA-N
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Description

The compound "(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone" features a hybrid heterocyclic scaffold combining a 1,2,3-triazole, azetidine (four-membered saturated nitrogen ring), and a furan moiety. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method widely employed for regioselective 1,4-disubstituted triazoles . The azetidine ring introduces conformational rigidity and strain, which can enhance binding specificity in medicinal chemistry applications. The furan group contributes electron-rich aromaticity, influencing electronic properties and solubility. This compound’s structural diversity makes it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to heterocyclic motifs.

Properties

IUPAC Name

furan-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-10(9-2-1-5-16-9)13-6-8(7-13)14-4-3-11-12-14/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOVDVDSICIKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling with Furan: The final step involves coupling the triazole-azetidine intermediate with a furan derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Dihydrotriazoles

    Substitution: Substituted azetidines

Scientific Research Applications

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor, while the azetidine and furan rings can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Molecular Geometry

  • Target Compound : The azetidine’s four-membered ring imposes ~90° bond angles, increasing strain versus five-membered rings (e.g., pyrrolidine: ~108°). This strain may enhance reactivity or binding rigidity.
  • Analog 1: 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid () exhibits a 63.24° dihedral angle between tetrazole and benzene rings, stabilized by O–H⋯N/O hydrogen bonds.
  • Analog 2: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone () lacks azetidine, reducing steric hindrance.

Electronic Effects

  • The furan’s oxygen donates electron density via resonance, contrasting with phenyl (electron-neutral) or fluorophenyl (electron-withdrawing) groups in analogs ().
  • The triazole’s N2 nitrogen participates in hydrogen bonding, similar to tetrazoles (), but with reduced acidity compared to thione derivatives ().

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(furan-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4OC_{11}H_{10}N_{4}O, featuring a triazole ring, an azetidine ring, and a furan moiety. The presence of these heterocyclic systems suggests a diverse range of biological activities.

Table 1: Structural Components

ComponentDescription
Triazole Ring Known for stability and biological activity
Azetidine Ring Contributes to membrane interaction
Furan Enhances lipophilicity and bioactivity

Antimicrobial Properties

Research indicates that compounds containing triazole and azetidine moieties exhibit significant antimicrobial activities. Triazole derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The azetidine ring may enhance cell membrane permeability, facilitating better interaction with microbial targets.

Anticancer Activity

Case Studies:

  • Cytotoxicity Assays : In vitro studies have demonstrated that triazole-containing compounds can induce apoptosis in cancer cell lines. For instance, one study reported that a similar triazole derivative exhibited an IC50 value of 0.43 µM against HCT116 cancer cells, indicating potent anticancer activity .
  • Mechanism of Action : The anticancer mechanism involves the inhibition of NF-kB signaling pathways, leading to decreased proliferation and migration of cancer cells. The compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells, which contributes to mitochondrial dysfunction and apoptosis .

Table 2: Summary of Anticancer Activity

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Yu et al. HCT1160.43Inhibition of NF-kB signaling
Wei et al. Various5.19Induction of ferroptosis and apoptosis

The compound's mechanism of action primarily involves targeting specific biochemical pathways associated with cancer cell survival and proliferation. The triazole ring acts as an isostere for amide bonds and can form hydrogen bonds with biological targets, enhancing binding affinity .

Pharmacological Applications

Given its diverse biological activities, this compound shows promise in various therapeutic applications:

  • Antimicrobial Agents : Its ability to inhibit microbial growth positions it as a candidate for developing new antibiotics.
  • Anticancer Therapeutics : Its cytotoxic effects on cancer cells make it a potential lead compound for cancer treatment.

Q & A

Q. What synthetic methodologies are most effective for constructing the azetidine-triazole-furan scaffold in this compound?

The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, followed by coupling reactions to introduce the azetidine and furan moieties. For example, evidence from triazole-based hybrids (e.g., click reactions in ) suggests using Cu(I) catalysts in THF or DMF at 60–80°C for optimal regioselectivity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) and crystallization (e.g., methanol/water) ensures high purity (>95%).

Q. How can the molecular structure be validated, and what analytical techniques are critical?

X-ray crystallography using SHELXL is the gold standard for unambiguous structural confirmation. For dynamic analysis, use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify substituent connectivity (e.g., furan C–H protons at δ 6.3–7.4 ppm ). High-resolution mass spectrometry (HRMS) and IR (e.g., carbonyl stretch at ~1650 cm1^{-1}) further corroborate molecular integrity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Start with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like MCF-7 or HeLa) at concentrations of 1–100 μM, using doxorubicin as a positive control . Include enzyme inhibition studies (e.g., kinase or protease targets) to identify mechanistic pathways. Ensure triplicate experiments and statistical validation (p < 0.05) to minimize variability .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., anisotropic displacement parameters) be resolved?

Anisotropic displacement ellipsoids in X-ray data may indicate disorder or thermal motion. Refine using SHELXL’s PART instruction to model disordered regions . Validate with the ADDSYM algorithm in PLATON to check for missed symmetry . Cross-reference with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) to confirm bond lengths and angles .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

Perform SAR studies by modifying substituents on the furan (e.g., electron-withdrawing groups) or azetidine (e.g., N-alkylation) to enhance solubility. Use logP calculations (e.g., ACD/Labs) and in vitro metabolic stability assays (human liver microsomes) to guide modifications . Co-crystallization with target proteins (e.g., kinases) can reveal binding motifs for rational design .

Q. How should researchers address discrepancies in bioactivity data between similar analogs?

Analyze conformational flexibility via molecular dynamics simulations (e.g., GROMACS) to assess binding pose variability . Validate using isothermal titration calorimetry (ITC) to measure binding affinity differences. Consider off-target effects via proteome-wide profiling (e.g., KinomeScan) .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

Apply Fukui function analysis (DFT) to identify nucleophilic/electrophilic sites on the triazole and furan rings . Use retrosynthetic software (e.g., ChemAxon) to propose viable routes, prioritizing steps with >80% atom economy. Validate with small-scale exploratory reactions monitored by LC-MS .

Methodological Considerations

  • Crystallography : Always deposit refined CIF files in the Cambridge Structural Database (CSD) and cross-check with Mercury’s Mogul geometry analysis .
  • Data Reproducibility : Report NMR solvent, temperature, and calibration standards (e.g., TMS). For bioassays, include IC50_{50} values with 95% confidence intervals .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro studies and avoid citations from non-peer-reviewed sources like BenchChem .

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